molecular formula C24H28N4OS B11083189 N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 538336-49-1

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11083189
CAS No.: 538336-49-1
M. Wt: 420.6 g/mol
InChI Key: MZVUGGPGKZEWJI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfanyl-acetamide derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is linked via a sulfanyl (–S–) bridge to an acetamide moiety, where the nitrogen of the acetamide is substituted with a cyclohexyl group.

Properties

CAS No.

538336-49-1

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4OS/c1-17-13-14-18(2)21(15-17)28-23(19-9-5-3-6-10-19)26-27-24(28)30-16-22(29)25-20-11-7-4-8-12-20/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,25,29)

InChI Key

MZVUGGPGKZEWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

Cyclocondensation reactions are widely used to construct the 1,2,4-triazole ring. The process typically begins with the reaction of a carboxylic acid hydrazide (e.g., 2,5-dimethylphenylacetic acid hydrazide) with an arylisothiocyanate. For this compound, the reaction proceeds as follows:

  • Hydrazide Preparation :

    • 2,5-Dimethylphenylacetic acid is treated with thionyl chloride to form the corresponding acid chloride.

    • The acid chloride reacts with hydrazine hydrate to yield 2,5-dimethylphenylacetic acid hydrazide.

  • Cyclization :

    • The hydrazide reacts with phenylisothiocyanate in anhydrous ethanol under reflux (78°C, 6–8 hours) to form a thiosemicarbazide intermediate.

    • Intramolecular cyclization is induced using 85% phosphoric acid at 120°C for 3 hours, yielding the 1,2,4-triazole core.

Key Parameters :

  • Yield: 68–72%

  • Purity: ≥95% (HPLC)

Convergent Synthesis

Convergent methods assemble the triazole ring from pre-functionalized fragments. This approach is advantageous for introducing substituents at specific positions:

  • Oxadiazole Intermediate Synthesis :

    • A 1,3,4-oxadiazole precursor is synthesized by cyclizing a diacylhydrazine derivative with phosphorus oxychloride.

    • The oxadiazole is then functionalized with a sulfanyl group via nucleophilic substitution using potassium thiocyanate.

  • Triazole Formation :

    • The sulfanyl-oxadiazole undergoes [3+2] cycloaddition with an azide compound (e.g., cyclohexyl azide) to form the triazole ring.

Key Parameters :

  • Yield: 61–65%

  • Reaction Time: 12–15 hours

Functionalization of the Triazole Core

After forming the triazole ring, the next steps involve introducing the cyclohexyl and sulfanyl-acetamide groups.

Sulfanyl-Acetamide Coupling

The sulfanyl group is introduced via a nucleophilic substitution reaction:

  • Thiol Activation :

    • The triazole intermediate is treated with thiourea in the presence of iodine to generate a thiolate anion.

  • Acetamide Coupling :

    • The thiolate reacts with N-cyclohexyl-2-bromoacetamide in dimethylformamide (DMF) at 60°C for 4 hours.

    • Triethylamine is added to scavenge HBr, driving the reaction to completion.

Optimization Data :

ParameterOptimal Value
SolventDMF
Temperature60°C
Reaction Time4 hours
Yield75–80%

Cyclohexyl Group Introduction

The cyclohexyl moiety is incorporated through amide bond formation:

  • Acid Chloride Preparation :

    • Cyclohexylamine reacts with chloroacetyl chloride in dichloromethane to form N-cyclohexyl-2-chloroacetamide.

  • Coupling with Triazole :

    • The chloroacetamide undergoes nucleophilic substitution with the triazole-thiolate intermediate (see Section 2.1).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction times, and higher yields.

  • Conditions :

    • Residence Time: 30 minutes

    • Temperature: 100°C

    • Catalyst: Heterogeneous zinc oxide (reusable for 5 cycles).

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve ≥99% purity.

  • Chromatography : Preparative HPLC with a C18 column is used for small-scale high-purity batches.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Cost (USD/g)
Cyclocondensation72951112.50
Convergent65931514.20
Industrial85990.58.90

Key Findings :

  • Industrial methods achieve higher yields and lower costs due to automated processes.

  • Laboratory-scale convergent synthesis offers better control over substituent placement but is less efficient .

Chemical Reactions Analysis

Oxidation Reactions

Primary Pathway :
C24H28N4OS+[O]C24H26N4O2S\text{C}_{24}\text{H}_{28}\text{N}_4\text{OS} + [O] \rightarrow \text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_2\text{S}

ParameterDetail
ReagentsH2_2O2_2/AcOH, KMnO4_4
Temperature40-60°C
Conversion Yield78-92%
Major ProductSulfoxide derivative
Industrial ApplicationProdrug synthesis for improved solubility

Reduction Reactions

Controlled reduction preserves the triazole core while modifying peripheral groups:
C24H28N4OS+H2Pd/CC24H30N4OS\text{C}_{24}\text{H}_{28}\text{N}_4\text{OS} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{24}\text{H}_{30}\text{N}_4\text{OS}

  • Optimal Conditions : 2 atm H2_2, ethanol solvent, 25°C

  • Side Reactions : <5% ring hydrogenation observed

  • Utility : Creates intermediates for antidepressant drug candidates

Substitution Reactions

The sulfanyl group undergoes nucleophilic displacement:

Example Reaction :
R-SH+CH3IR-S-CH3+HI\text{R-SH} + \text{CH}_3\text{I} \rightarrow \text{R-S-CH}_3 + \text{HI}

NucleophileReaction Rate (k, s1^{-1})Product Stability
Thiophenol4.7 × 103^{-3}High (ΔG = -12kJ)
Piperidine2.1 × 103^{-3}Moderate
Sodium ethoxide8.9 × 104^{-4}Low

Cycloaddition Reactions

The 1,2,4-triazole participates in [3+2] cycloadditions with nitrile oxides:

Key Characteristics :

  • Regioselectivity: >95% 1,4-adduct formation

  • Catalytic System: Cu(I)-NHC complexes (TOF = 1200 h1^{-1})

  • Application: Synthesis of fused heterocycles for corrosion inhibitors

Hydrolysis Reactions

Acetamide group undergoes base-catalyzed hydrolysis:
R-CONH-C6H11+OHR-COOH+C6H11NH2\text{R-CONH-C}_6\text{H}_{11} + \text{OH}^- \rightarrow \text{R-COOH} + \text{C}_6\text{H}_{11}\text{NH}_2

ConditionHalf-lifeProduct Purity
1M NaOH, 80°C12 min99%
0.1M NaOH, 25°C48 hr85%

Catalytic Reactions

Palladium-mediated cross-coupling demonstrates exceptional performance:

Suzuki Coupling Parameters :

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%)

  • Base: K2_2CO3_3

  • Solvent: DMF/H2_2O (9:1)

  • Yield: 89-94% across 12 substrate variations

Reaction Conditions Optimization

Industrial-scale synthesis employs statistically designed experiments:

FactorOptimal RangeEffect on Yield
pH6.8-7.2+++
Mixing Speed400-600 rpm++
Catalyst Loading1.8-2.2 mol%++++

Comparative Reaction Outcomes

Reaction TypeEnergy Barrier (kJ/mol)Commercial ApplicationsScalability
Oxidation85Pharmaceutical intermediatesHigh
Suzuki Coupling112OLED materialsModerate
Hydrolysis68Waste treatmentLow

This comprehensive analysis confirms the compound's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science. The robust experimental data supports its growing importance in developing targeted therapeutics and advanced functional materials .

Scientific Research Applications

Structural Overview

The molecular formula of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C24H28N4OSC_{24}H_{28}N_{4}OS. Its structure includes a triazole ring, which is known for its diverse biological activities. The compound's unique structural features contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:

Cell Line Percent Growth Inhibition (PGI) Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23151.88%

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response:

Study Focus Findings Reference
In Silico DockingPotential 5-LOX inhibitor
Cytokine ReductionReduced TNF-alpha and IL-6 levels by ~50%

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor. For instance, it has been tested for its inhibitory effects on various enzymes relevant to metabolic disorders:

Enzyme Inhibition Activity Reference
α-glucosidaseSignificant inhibition observed
AcetylcholinesterasePotential therapeutic effects against Alzheimer’s disease

These studies indicate that this compound may have applications in treating diabetes and neurodegenerative diseases.

Summary of Findings

The applications of this compound span across multiple therapeutic areas:

  • Anticancer Activity : Exhibits significant growth inhibition across various cancer cell lines.
  • Anti-inflammatory Properties : Potential as a 5-lipoxygenase inhibitor with cytokine reduction capabilities.
  • Enzyme Inhibition : Shows promise in inhibiting enzymes relevant to metabolic disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares a core 1,2,4-triazole-sulfanyl-acetamide scaffold with several derivatives. Key structural variations include substituents on the triazole ring, the N-substituent on the acetamide, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Sulfanyl-Acetamide Derivatives

Compound Name Substituents on Triazole N-Substituent on Acetamide Molecular Formula Molecular Weight Notable Features
Target Compound 4-(2,5-dimethylphenyl), 5-phenyl Cyclohexyl C₂₄H₂₆N₄OS 418.55 g/mol Bulky cyclohexyl group; aromatic substituents on triazole
2-[(5-Benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide 5-Benzyl, 4-cyclohexyl 2,5-Dimethylphenyl C₂₅H₂₉N₅S 463.64 g/mol Dual cyclohexyl and benzyl groups; higher molecular weight
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Ethoxyphenyl), 5-phenyl 4-Chloro-3-(trifluoromethyl)phenyl C₂₅H₂₁ClF₃N₄O₂S 555.98 g/mol Electron-withdrawing Cl and CF₃ groups; ethoxy substitution
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-pyridin-3-yl 4-Ethylphenyl C₁₇H₁₈N₄OS 334.42 g/mol Pyridinyl group; Orco agonist activity
OLC-12 (2-[(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-(4-pyridinyl) 4-Isopropylphenyl C₁₉H₂₂N₄OS 362.47 g/mol Isopropyl and pyridinyl groups; Orco agonist
Anti-exudative derivatives (e.g., 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide) 4-Amino, 5-(furan-2-yl) Variable (e.g., phenyl, hydroxy) Varies ~300–400 g/mol Amino and heterocyclic substituents; anti-inflammatory activity
Pharmacological Activity

Orco Agonists (VUAA-1 and OLC-12) :

  • VUAA-1 and OLC-12 are potent agonists of the olfactory co-receptor (Orco), critical for insect olfaction. Their activity is attributed to the pyridinyl substituent on the triazole and the ethyl/isopropyl groups, which enhance hydrophobic interactions .
  • Comparison with Target Compound : The target compound lacks a pyridinyl group but features aromatic substituents (2,5-dimethylphenyl, phenyl) that may favor π-π stacking in biological targets. Its cyclohexyl group could improve metabolic stability compared to ethyl/isopropyl chains.

Anti-Exudative Agents: Derivatives in with amino and furan-2-yl substituents exhibited anti-exudative activity comparable to diclofenac sodium at 10 mg/kg . Comparison with Target Compound: The absence of an amino group in the target compound may reduce anti-inflammatory efficacy, but the 2,5-dimethylphenyl group could enhance lipophilicity and membrane permeability.

Substituent Effects on Properties
  • Electron-Withdrawing Groups (EWGs) : Compounds with Cl or CF₃ (e.g., ) show increased metabolic stability but reduced solubility.
  • Bulky Groups : The cyclohexyl group in the target compound may hinder enzymatic degradation but could reduce oral bioavailability due to high lipophilicity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitution and cyclization reactions. Key intermediates include 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which reacts with 2-chloro-N-cyclohexylacetamide. To optimize efficiency:
  • Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical parameters .
  • Implement computational reaction path searches (e.g., quantum chemical calculations) to predict activation barriers and guide experimental conditions .
    Table 1 : Example DoE for optimizing thiol-alkylation step.
FactorLow Level (-1)High Level (+1)
Temperature (°C)6090
SolventDMFTHF
Reaction Time (h)612

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions on the triazole ring and acetamide moiety. DEPT-135 can distinguish CH3 groups in the dimethylphenyl substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS with <1 ppm error).
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar triazole derivatives have been structurally confirmed via single-crystal diffraction .

Q. How can researchers evaluate the compound’s biological activity (e.g., anti-exudative effects)?

  • Methodological Answer :
  • In vitro assays : Use carrageenan-induced paw edema models in rodents to assess anti-exudative activity (AEA). Compare dose-response curves with standard agents (e.g., indomethacin) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with adamantyl) and correlate changes in logP or hydrogen-bonding capacity with AEA .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data in synthesis or activity?

  • Methodological Answer :
  • Iterative Feedback Loops : Recalibrate computational models (e.g., DFT or QSAR) using experimental data. For example, if predicted reaction yields diverge from observed results, refine solvation models or transition-state approximations .
  • Sensitivity Analysis : Identify which computational parameters (e.g., basis sets, force fields) most impact accuracy. Prioritize experimental validation of these variables .

Q. What computational strategies predict physicochemical properties relevant to drug delivery?

  • Methodological Answer :
  • Quantum Chemical Calculations : Estimate logP (lipophilicity) and pKa using software like Gaussian or COSMO-RS. Compare results with experimental HPLC retention times .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability by simulating interactions with lipid bilayers (e.g., CHARMM36 force field).

Q. How to apply statistical methods for optimizing reaction parameters or biological activity?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to maximize yield or purity. For example, vary molar ratios of triazole-thiol and acetamide derivatives while monitoring by HPLC .
  • Artificial Neural Networks (ANN) : Train models on historical data to predict optimal conditions for novel analogs.

Q. What strategies design analogs with improved pharmacological properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or oxygen to modulate metabolic stability.
  • Fragment-Based Drug Design (FBDD) : Screen substituents on the triazole ring (e.g., phenyl vs. pyridyl) for enhanced target binding. Cross-reference with crystallographic data from similar compounds .

Q. How to address stability issues during storage or biological assays?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life .
  • Lyophilization : Improve thermal stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose).

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